molecular formula C9H16O B2471221 (3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol CAS No. 2287270-63-5

(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol

Cat. No.: B2471221
CAS No.: 2287270-63-5
M. Wt: 140.226
InChI Key: JCWJQGWARMTVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol: is a compound that features a bicyclo[111]pentane core, which is a highly strained and unique three-dimensional structureThe bicyclo[1.1.1]pentane scaffold is known for its high stability and ability to act as a bioisostere for more common chemical groups, making it a valuable component in drug design and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol typically involves the use of [1.1.1]propellane as a precursor. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that utilize similar radical reactions or other efficient synthetic routes. The scalability of these methods is crucial for producing sufficient quantities for research and application purposes .

Chemical Reactions Analysis

Types of Reactions: (3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific catalysts and reaction conditions to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized bicyclo[1.1.1]pentane derivatives .

Scientific Research Applications

Chemistry: In chemistry, (3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound is of interest due to its potential as a bioisostere. The bicyclo[1.1.1]pentane scaffold can mimic other chemical groups, making it useful in drug design and development. It can improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability .

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique structure can impart desirable properties to these materials, such as increased stability and durability .

Mechanism of Action

The mechanism of action of (3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold can interact with enzymes and receptors in a manner similar to other bioisosteres, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: (3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group and methanol functionality make it a versatile compound for further modification and application in various fields .

Properties

IUPAC Name

(3-propyl-1-bicyclo[1.1.1]pentanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-8-4-9(5-8,6-8)7-10/h10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWJQGWARMTVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CC(C1)(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.